(3R)-3-Cyclopropyl-3-formamidopropanoic acid
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Overview
Description
(3R)-3-Cyclopropyl-3-formamidopropanoic acid is an organic compound characterized by a cyclopropyl group attached to the third carbon of a propanoic acid backbone, with a formamide group also attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Cyclopropyl-3-formamidopropanoic acid typically involves the following steps:
Formamidation: The formamide group can be introduced by reacting the intermediate with formamide or a formamide derivative under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the cyclopropyl and formamide intermediates to form the desired compound, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Cyclopropyl-3-formamidopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-Cyclopropyl-3-formamidopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Cyclopropyl-3-formamidopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Cyclopropyl-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a formamide group.
(3R)-3-Cyclopropyl-3-aminopropanoic acid: Contains an amine group instead of a formamide group.
(3R)-3-Cyclopropyl-3-methylpropanoic acid: Features a methyl group in place of the formamide group.
Uniqueness
(3R)-3-Cyclopropyl-3-formamidopropanoic acid is unique due to the presence of both a cyclopropyl group and a formamide group on the same carbon atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3R)-3-cyclopropyl-3-formamidopropanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-4-8-6(3-7(10)11)5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
SMXHKRSAHILCAS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC1[C@@H](CC(=O)O)NC=O |
Canonical SMILES |
C1CC1C(CC(=O)O)NC=O |
Origin of Product |
United States |
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